Nanomolar TPP2 Affinity vs. Micromolar TPP1 Affinity Defines a Clear Selectivity Window
Butabindide displays a Ki of 7 nM for TPP2 and a Ki of 10 μM for the related enzyme tripeptidyl peptidase I (TPP1), yielding a >1400‑fold selectivity window . In contrast, many broader‑spectrum TPP2 inhibitors, such as the irreversible peptide‑based inhibitor AAF‑CMK, exhibit overlapping inhibition of both TPP2 and TPP1 at similar concentration ranges (AAF‑CMK is typically used at 10–100 μM) . This selectivity profile ensures that CCK‑8 protection is achieved through specific TPP2 blockade without confounding TPP1‑mediated off‑target effects.
| Evidence Dimension | TPP2 vs. TPP1 inhibitory constant (Ki) |
|---|---|
| Target Compound Data | TPP2 Ki = 7 nM; TPP1 Ki = 10 μM |
| Comparator Or Baseline | AAF‑CMK: no reported selectivity; used at 10–100 μM |
| Quantified Difference | >1400‑fold selectivity for TPP2 over TPP1 |
| Conditions | In vitro enzyme inhibition assays using purified TPP2 and TPP1 |
Why This Matters
This selectivity window minimizes off‑target TPP1 inhibition, reducing experimental noise in cellular assays and in vivo models where TPP1 activity is relevant.
